5-Hydroxy-PhIP
CAS No.: 159471-46-2
Cat. No.: VC0516308
Molecular Formula: C13H12N4O
Molecular Weight: 240.26
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159471-46-2 |
---|---|
Molecular Formula | C13H12N4O |
Molecular Weight | 240.26 |
IUPAC Name | 2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
Standard InChI | InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) |
Standard InChI Key | VFOYOLOUKGRSJB-UHFFFAOYSA-N |
SMILES | CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
2-Amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, commonly referred to as 5-Hydroxy-PhIP or 5-OH-PhIP, belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . The compound has a molecular formula of C13H12N4O and a molecular weight of 240.266 g/mol .
5-Hydroxy-PhIP can also be represented as the 2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one tautomer . It is structurally related to PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a known food-derived carcinogen, but with the addition of a hydroxyl group at the 5-position of the phenyl ring.
Formation and Metabolic Pathway
5-Hydroxy-PhIP is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents . Its formation is intricately connected to the metabolic activation pathway of PhIP, a mutagenic and carcinogenic heterocyclic amine found in cooked meats.
The metabolic activation of PhIP follows a well-characterized pathway:
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Initial N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2)
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Subsequent phase II esterification reactions
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Formation of N-acetoxy-PhIP (the reactive electrophilic metabolite)
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Reaction of N-acetoxy-PhIP with cellular macromolecules, including DNA and proteins
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Degradation of unstable protein conjugates to form 5-Hydroxy-PhIP
Studies have demonstrated that both PhIP adducts and 5-Hydroxy-PhIP are formed by similar routes of activation of N-hydroxy-PhIP . The addition of glutathione (3 mM) to in vitro incubation mixtures has been shown to result in a 50% reduction in both adducts and 5-Hydroxy-PhIP formation in liver cytosol .
Analytical Methods for Detection
Chromatographic Techniques
The analysis of 5-Hydroxy-PhIP is primarily performed using high-performance liquid chromatography (HPLC) coupled with various detection methods. Reversed-phase C18 column chromatography is commonly employed for separation . The binary solvent system typically consists of:
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Solvent A: H2O acidified with 0.1% v/v formic acid
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Solvent B: Acetonitrile acidified with 0.1% v/v formic acid
Chromatographic profiles are usually registered at wavelengths of 230 and 270 nm .
Mass Spectrometric Detection
Mass spectrometry has proven to be a powerful tool for the detection and quantification of 5-Hydroxy-PhIP. The most common approach employs liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) . Quantitative analysis is usually performed in positive ion mode, often using a selective ion monitoring (SIM) method with electrospray ionization (ESI) .
For advanced metabolomic studies, ultraperformance liquid chromatography-coupled electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) has been utilized . This technique, combined with principal components analysis (PCA), has enabled comprehensive profiling of PhIP metabolites, including 5-Hydroxy-PhIP .
Sample Preparation Methods
For urinary analysis, samples typically undergo enzymatic hydrolysis with glucuronidase/sulfatase to release conjugated metabolites, followed by purification on C18 columns . Molecular imprinted polymers have also been employed as specific sorbents for purification . The lower limit of quantification can reach parts-per-trillion levels when optimized methods are employed .
Biological Significance and In Vivo Formation
Animal Studies
In vivo formation of 5-Hydroxy-PhIP has been confirmed through animal studies. Rats dosed orally with PhIP excreted 5-Hydroxy-PhIP in urine according to the following pattern:
Time point | Percentage of dose excreted as 5-OH-PhIP in urine |
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24 hours | 0.88-1.0% |
48 hours | 0.04-0.05% |
72 hours | 0.01% |
Additionally, the amounts of 5-Hydroxy-PhIP found in feces were 0.03%, 0.1%, and 0% at 24, 48, and 72 hours, respectively . These findings demonstrate that approximately 91% of 5-Hydroxy-PhIP is excreted in urine within 24 hours, making it a practical biomarker for monitoring PhIP exposure .
Importantly, urinary excretion of 5-Hydroxy-PhIP has shown a linear dose-response relationship in rats dosed orally with PhIP, further supporting its potential as a biomarker .
Role as a Biomarker for PhIP Exposure
Rationale for Biomarker Use
Several characteristics make 5-Hydroxy-PhIP an excellent candidate as a biomarker for PhIP exposure:
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Both PhIP adducts and 5-Hydroxy-PhIP are formed through similar routes of activation of N-hydroxy-PhIP
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5-Hydroxy-PhIP formation correlates with the formation of the ultimate mutagenic metabolite of PhIP
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It exhibits a linear dose-response relationship with PhIP exposure
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Approximately 91% is excreted in urine within 24 hours, making collection and analysis practical
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It has been detected in human urine samples after consumption of cooked meat
Human Biomonitoring Applications
In a preliminary study, 5-Hydroxy-PhIP was identified in a 24-hour urine sample from a male volunteer who had ingested fried beef . This finding indicates that urinary 5-Hydroxy-PhIP could be used as an easily obtainable marker for the genotoxic dose of PhIP in human biomonitoring studies .
The development of highly sensitive analytical methods, capable of detecting 5-Hydroxy-PhIP at parts-per-trillion levels, has made human biomonitoring feasible . This capability is crucial for assessing exposure to PhIP in population studies and for investigating the relationship between dietary habits and cancer risk.
Relationship to Other PhIP Metabolites
In comprehensive metabolomic studies, 5-Hydroxy-PhIP has been identified as one of several PhIP metabolites. Other metabolites include:
Of particular note, a comprehensive investigation using metabolomic approaches identified a total of 17 urinary PhIP metabolites, including eight novel metabolites . 5-Hydroxy-PhIP was found to be formed through a pathway distinct from the primary routes of PhIP metabolism .
Unlike 4'-hydroxy-PhIP, which is primarily formed through direct hydroxylation of PhIP by cytochrome P450 enzymes, 5-Hydroxy-PhIP is formed as a degradation product of reactive intermediates . This distinction highlights the different mechanisms involved in the formation of various PhIP metabolites.
Future Research Directions
Several areas warrant further investigation regarding 5-Hydroxy-PhIP:
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Development of standardized biomonitoring methods for population-wide studies
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Investigation of interindividual variability in 5-Hydroxy-PhIP formation and excretion
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Establishment of correlations between urinary 5-Hydroxy-PhIP levels and cancer risk
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Exploration of the potential use of 5-Hydroxy-PhIP as a biomarker for intervention studies aimed at reducing exposure to food mutagens
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Characterization of additional minor metabolites and their relationship to 5-Hydroxy-PhIP formation
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